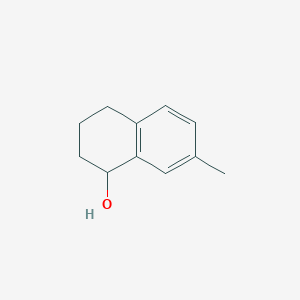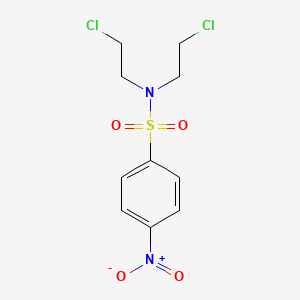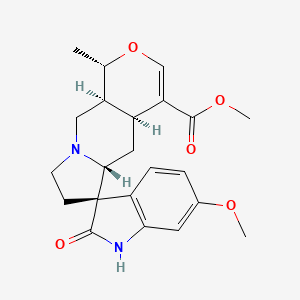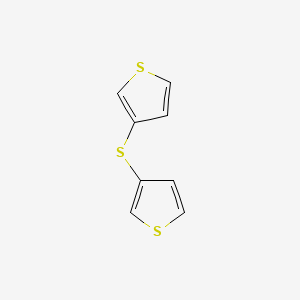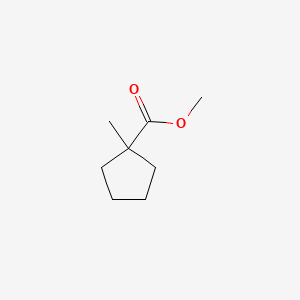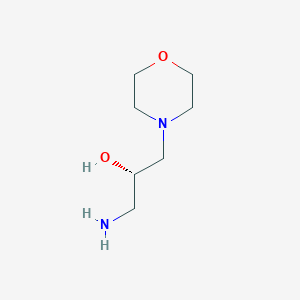
(S)-1-Amino-3-morpholinopropan-2-ol
Overview
Description
(S)-1-Amino-3-morpholinopropan-2-ol, also known as AMP, is a chiral amino alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly used as a building block in the synthesis of chiral drugs, ligands, and other biologically active molecules. In
Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis
A significant application of (S)-1-Amino-3-morpholinopropan-2-ol is in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound serves as a chiral moderator in the synthesis process, facilitating efficient production of drugs like DPC 963, a second-generation NNRTI. The use of this compound enhances the reaction's efficacy, underscoring its importance in pharmaceutical synthesis (Kauffman et al., 2000).
Corrosion Inhibition
Another notable application is in corrosion science, where derivatives of this compound, such as tertiary amines, are synthesized and employed as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, significantly reducing the rate of corrosion. This application highlights the compound's versatility in industrial applications (Gao et al., 2007).
Antioxidant Synthesis
In pharmaceutical chemistry, derivatives of this compound exhibit antioxidant properties. Synthesized tertiary aminoalcohols, which are analogs of trihexyphenidyl (cyclodol), demonstrate varying degrees of antioxidant activity. This property is crucial in the development of drugs targeting oxidative stress-related disorders (Isakhanyan et al., 2011).
Drug Development and Antitumor Activity
The compound plays a role in the synthesis of various drug candidates with potential antitumor activity. For instance, certain tertiary aminoalkanol hydrochlorides derived from this compound have been tested for their antitumor properties, indicating its applicability in the development of new cancer treatments (Isakhanyan et al., 2016).
Antibacterial Applications
Compounds synthesized from this compound demonstrate notable antibacterial activities. These include derivatives like 1,2,5-thiadiazole, which have been tested for their efficacy against bacteria like Mycobacteria tuberculosis. This indicates the compound's potential in the development of new antibacterial agents (Mali et al., 2019).
Molecular Modifications and Peptide Synthesis
This compound is also involved in the modification of molecules for specific applications, such as in the synthesis of dendritic molecular transporters for in vivo delivery of Morpholino antisense oligos. This application is significant in gene expression studies and therapeutic interventions (Li et al., 2017).
Properties
IUPAC Name |
(2S)-1-amino-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPOQDTHDLUGE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362510 | |
| Record name | (2S)-1-amino-3-morpholin-4-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452105-36-1 | |
| Record name | (αS)-α-(Aminomethyl)-4-morpholineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452105-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-amino-3-morpholin-4-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

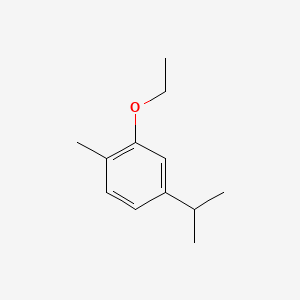



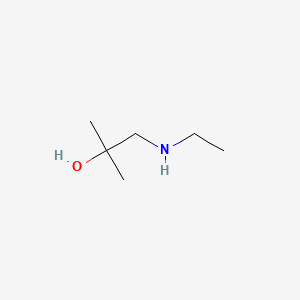

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
